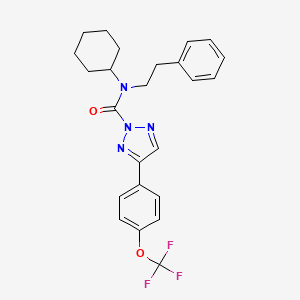
KLH45
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KLH45 是一种强效且选择性的酶抑制剂,靶向痉挛性截瘫相关甘油三酯水解酶 DDHD2。 该化合物因其高度特异性和有效性而引起了广泛的关注,其 IC50 值为 1.3 nM 。this compound 主要用于科学研究,以研究 DDHD2 在各种生物过程中的作用。
科学研究应用
KLH45 因其特异性和效力而广泛用于科学研究。其应用包括:
化学: 用作研究酶抑制和开发新型抑制剂的工具。
生物学: 有助于理解 DDHD2 在脂质代谢和细胞过程中的作用。
医学: 在治疗与脂质代谢紊乱相关的疾病方面具有潜在的治疗应用。
工业: 用于开发生物化学测定和药物发现筛选平台。
作用机制
KLH45 通过选择性抑制酶 DDHD2 来发挥作用。这种抑制破坏了 DDHD2 的正常功能,导致脂质代谢发生改变。分子靶标包括 DDHD2 的活性位点,this compound 在该位点结合并阻止甘油三酯的水解。 这会导致细胞中甘油三酯的积累,可以对其进行研究以了解该酶在各种生物过程中的作用 。
生化分析
Biochemical Properties
KLH45 plays a significant role in biochemical reactions, particularly as an inhibitor of the phospholipase DDHD2 . It interacts with DDHD2, a serine hydrolase, and inhibits its activity . This interaction is highly selective, with this compound showing no cross-reactivity with any of the other 40+ detected serine hydrolases, with the exception of ABHD6 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In Neuro2A cells, this compound completely inactivates DDHD2 (>95% inhibition) when used at a concentration of 25 nM . Furthermore, this compound selectively blocks DDHD2 activity in COS-7 cells when used at a concentration of 2 μM . This inhibition influences cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with DDHD2, leading to enzyme inhibition . This interaction results in changes in gene expression and cellular metabolism, particularly an increase in the levels of triglycerides .
Temporal Effects in Laboratory Settings
Over time, this compound exhibits significant elevations in several of the TAGs that accumulated in the brains of DDHD2 −/− mice . This suggests that this compound has long-term effects on cellular function, particularly in the context of lipid metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dose of 20 mg/kg administered every 12 hours for a total of 4 days, this compound exhibits significant elevations in several of the TAGs that accumulated in the brains of DDHD2 −/− mice .
Metabolic Pathways
This compound is involved in the metabolic pathway of lipid metabolism, specifically in the regulation of triglyceride levels . It interacts with the enzyme DDHD2, leading to an increase in triglyceride levels .
准备方法
合成路线和反应条件
KLH45 的合成涉及多个步骤,从市售前体开始。关键步骤包括:
核心结构的形成: 这涉及在受控条件下将取代苯衍生物与三氟甲基化剂反应。
官能团的引入: 通过亲核取代和亲电加成反应引入各种官能团。
纯化: 最终产物使用重结晶和色谱等技术进行纯化,以达到高纯度。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,通常涉及自动化反应器和连续流动系统,以确保一致的质量。最终产品经过严格的质量控制措施,以满足研究级标准。
化学反应分析
反应类型
KLH45 经历了几种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化以形成各种氧化衍生物。
还原: 还原反应可以改变 this compound 上的官能团,可能改变其生物活性。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝和硼氢化钠等还原剂。
取代: 在受控温度和 pH 条件下使用卤素、烷基化剂和酰化剂等试剂。
主要产物
这些反应形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,这些衍生物可用于研究构效关系。
相似化合物的比较
KLH45 由于其高度特异性和效力而独一无二。类似的化合物包括:
DDHD2 抑制剂: 已研究了 DDHD2 的其他抑制剂,例如化合物 X 和化合物 Y,但 this compound 仍然是最有效的抑制剂之一。
脂质代谢抑制剂: 像奥利司他和四氢利司他汀这样的化合物也抑制脂质代谢,但它们靶向不同的酶。
This compound 因其对 DDHD2 的选择性抑制而脱颖而出,使其成为研究中的宝贵工具。
属性
IUPAC Name |
N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N4O2/c25-24(26,27)33-21-13-11-19(12-14-21)22-17-28-31(29-22)23(32)30(20-9-5-2-6-10-20)16-15-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOYNRLSBYWAHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
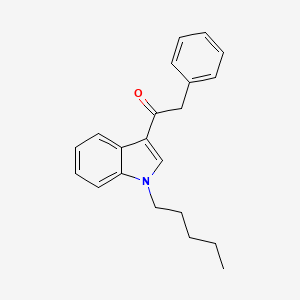
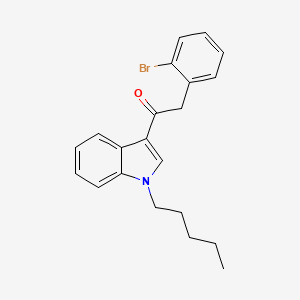
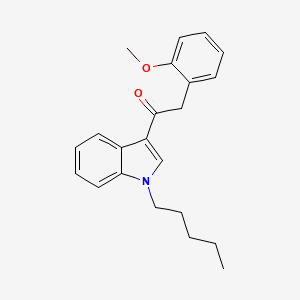
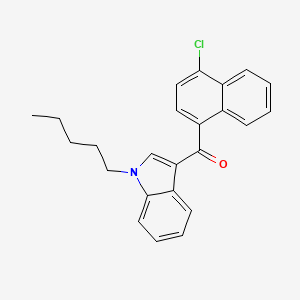
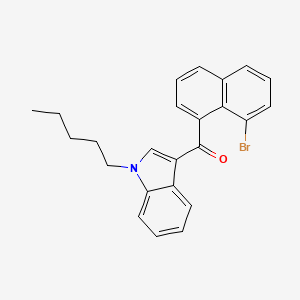

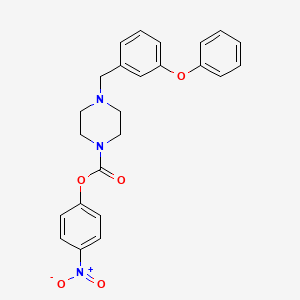
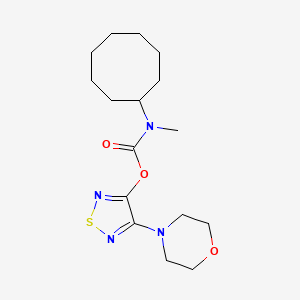

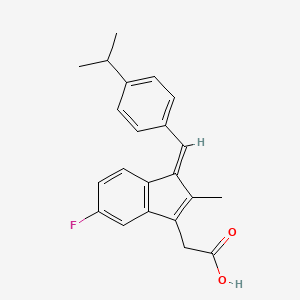
![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608294.png)
![10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol](/img/structure/B608297.png)
